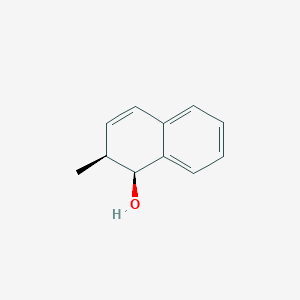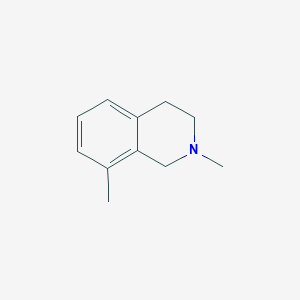![molecular formula C9H11N3 B11918010 2,3,4-Trimethyl-3H-imidazo[4,5-c]pyridine CAS No. 64369-08-0](/img/structure/B11918010.png)
2,3,4-Trimethyl-3H-imidazo[4,5-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Trimethyl-3H-imidazo[4,5-c]pyridine is a heterocyclic aromatic compound with the molecular formula C9H11N3. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trimethyl-3H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of tert-butyl (1H-imidazol-4(5)-yl)carbamate with malondialdehyde or its derivatives in trifluoroacetic acid (TFA) . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazo[4,5-c]pyridine core.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4-Trimethyl-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using catalytic hydrogenation or other reducing agents.
Common Reagents and Conditions
Oxidation: Sulfuryl chloride is commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.
Substitution: Various electrophilic and nucleophilic reagents can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazo[4,5-c]pyridine N-oxides, while substitution reactions can yield a variety of functionalized derivatives .
Applications De Recherche Scientifique
2,3,4-Trimethyl-3H-imidazo[4,5-c]pyridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,3,4-Trimethyl-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, it can act as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The compound’s structure allows it to interact with various cellular pathways, influencing processes such as cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,5-a]pyrimidine: Similar in structure but differs in the position of the nitrogen atoms in the ring.
Imidazo[4,5-b]pyridine: Another closely related compound with a different arrangement of the nitrogen atoms.
Imidazo[1,2-a]pyridine: Known for its wide range of biological activities, similar to imidazo[4,5-c]pyridine.
Uniqueness
2,3,4-Trimethyl-3H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl substitution enhances its lipophilicity and may influence its interaction with biological targets .
Propriétés
Numéro CAS |
64369-08-0 |
|---|---|
Formule moléculaire |
C9H11N3 |
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
2,3,4-trimethylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C9H11N3/c1-6-9-8(4-5-10-6)11-7(2)12(9)3/h4-5H,1-3H3 |
Clé InChI |
STJRSWFXYMPNCD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC2=C1N(C(=N2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2h-Pyrazolo[3,4-g]benzoxazole](/img/structure/B11917933.png)

![4-Amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol](/img/structure/B11917954.png)
![(7-Fluoroimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B11917958.png)
![2,6,7,9-Tetrahydro-3H,5H-[1,2,4]triazolo[3,4-c][1,4]oxazepin-3-one](/img/structure/B11917962.png)

![7-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11917975.png)


![2-Ethenyl-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B11917992.png)




